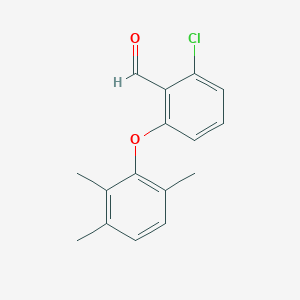

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde

説明

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position of the benzaldehyde ring and a 2,3,6-trimethylphenoxy group at the 6-position. The trimethylphenoxy substituent introduces significant bulkiness and electron-donating effects due to the methyl groups, which may influence solubility, crystallinity, and reactivity.

特性

IUPAC Name |

2-chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMXTVFYFHNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC2=C(C(=CC=C2)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde, also known as CTMPB, is an aromatic aldehyde characterized by its complex structure that includes a chlorine atom and multiple methyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and agrochemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₅ClO₂

- CAS Number : 1094477-09-4

- Molecular Weight : 274.75 g/mol

- Appearance : Typically appears as a solid or crystalline substance.

The structure features two aromatic rings linked by an ether linkage, with specific substitutions that influence its chemical reactivity and biological interactions. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl groups alters the electronic properties of the molecule, which can affect its interactions with biological systems .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of CTMPB. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that CTMPB may serve as a basis for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Herbicidal Activity

CTMPB has also been investigated for its herbicidal properties. Its structural characteristics allow it to interact with plant metabolic pathways, leading to effective weed control. Research indicates that CTMPB can inhibit certain enzymes involved in plant growth, thereby demonstrating potential as a selective herbicide in agricultural applications.

Case Study: Efficacy Against Common Weeds

In a controlled study, CTMPB was applied to fields infested with common weeds. The results were promising:

| Weed Species | Control Rate (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

| Setaria viridis | 90 |

The data supports the hypothesis that CTMPB can effectively reduce weed populations while minimizing damage to crops .

Cytotoxicity and Apoptosis Induction

CTMPB's potential cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies demonstrated that CTMPB can induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

The induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

科学的研究の応用

Pharmaceuticals

2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde serves as an intermediate in drug synthesis. Its functional groups allow for further modifications that can lead to bioactive derivatives. The compound's structural features make it suitable for developing novel pharmaceutical agents targeting various biological pathways.

Case Study : Research has indicated that compounds with similar structures often exhibit significant biological properties. For instance, derivatives of chlorinated benzaldehydes have been studied for their anti-inflammatory and antimicrobial activities.

Agrochemicals

This compound may serve as a precursor in the development of agrochemical products. Its ability to undergo various chemical reactions makes it a candidate for synthesizing herbicides or pesticides that can target specific plant pathways without affecting non-target species.

Data Table: Agrochemical Applications

| Application Type | Potential Use | Notes |

|---|---|---|

| Herbicides | Selective weed control | Targeting specific enzymatic pathways |

| Pesticides | Insect repellents | Modifications can enhance efficacy |

Synthetic Organic Chemistry

The versatility of this compound in synthetic organic chemistry is notable. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Methods : The synthesis can be approached through several methods, including:

- Refluxing with Grignard Reagents : This method allows for the introduction of additional functional groups.

- Condensation Reactions : Utilizing aldehyde functionalities to form larger molecular structures.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

2-Chloro-6-fluorobenzaldehyde (CAS not specified, )

- Structure: Fluorine replaces the trimethylphenoxy group at the 6-position.

- Properties: The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde compared to the trimethylphenoxy-substituted analog. This enhances reactivity in nucleophilic additions but reduces solubility in non-polar solvents.

- Synthesis : Produced via diazotization/azo elimination and side-chain oxidation using HF .

2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS 60611-22-5, )

- Structure: A trifluoromethyl (-CF₃) group replaces the trimethylphenoxy substituent.

- Properties: The strong electron-withdrawing -CF₃ group significantly increases the compound’s lipophilicity and resistance to oxidation. This contrasts with the electron-donating trimethylphenoxy group, which may stabilize radical intermediates.

- Applications : Used in medicinal chemistry due to its metabolic stability .

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 14249140-49-8, )

- Structure : A benzyloxy linker with chloro and fluoro substituents connects to the benzaldehyde core.

- The chloro and fluoro substituents create a polarized system, enhancing dipole interactions in crystal packing .

Functional Group Impact on Reactivity and Stability

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3, )

- Structure : Features a hydroxyl (-OH) and methyl group at the 2- and 3-positions, respectively.

- Properties: The hydroxyl group enables hydrogen bonding, improving crystallinity but increasing susceptibility to oxidation. This contrasts with the ether-linked trimethylphenoxy group in the target compound, which offers greater oxidative stability .

HBK Series Piperazine Derivatives ()

- Structure: Piperazine derivatives with substituted phenoxy groups (e.g., HBK15: 2-chloro-6-methylphenoxy).

- 2-chloro-6-methyl) in modulating biological activity. The trimethylphenoxy group’s steric bulk may hinder enzymatic degradation compared to smaller substituents .

Comparative Data Table

| Compound Name | Substituent at 6-Position | Key Properties | Applications/Relevance |

|---|---|---|---|

| Target Compound | 2,3,6-Trimethylphenoxy | High steric bulk, electron-donating, stable under oxidation | Pharmaceutical intermediates |

| 2-Chloro-6-fluorobenzaldehyde | Fluorine | Electrophilic, polar, soluble in polar solvents | Organic synthesis |

| 2-Chloro-6-(trifluoromethyl)benzaldehyde | Trifluoromethyl (-CF₃) | Lipophilic, oxidation-resistant, metabolically stable | Medicinal chemistry |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Hydroxyl (-OH), methyl | Hydrogen-bonding, prone to oxidation | Chelating agents, dyes |

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity at the aldehyde, favoring nucleophilic reactions, while electron-donating groups (e.g., methylphenoxy) stabilize intermediates in radical or ionic mechanisms .

- Steric Effects: Bulky substituents like 2,3,6-trimethylphenoxy reduce reaction rates in sterically hindered environments but improve metabolic stability in drug design .

- Crystallinity: Hydrogen-bonding groups (e.g., -OH) promote crystalline phases, whereas ether-linked substituents (e.g., phenoxy) may lead to amorphous solids unless balanced by dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。